molecular formula C15H18ClNO6 B14192098 Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester CAS No. 834917-62-3

Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester

Cat. No.: B14192098
CAS No.: 834917-62-3
M. Wt: 343.76 g/mol
InChI Key: QHPVJVKAOBSUKV-LBPRGKRZSA-N
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Description

Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, a nitroethyl group, and a diethyl ester moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The chlorophenyl and nitroethyl groups are introduced through subsequent reactions involving chlorination and nitration of the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 2-propenyl-, diethyl ester
  • Propanedioic acid, (acetylamino)-, diethyl ester

Comparison

Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester is unique due to the presence of both a chlorophenyl and a nitroethyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, propanedioic acid, 2-propenyl-, diethyl ester lacks the nitro group, making it less reactive in redox reactions. Similarly, propanedioic acid, (acetylamino)-, diethyl ester has an acetylamino group instead of a nitro group, leading to different biological interactions and applications.

Properties

CAS No.

834917-62-3

Molecular Formula

C15H18ClNO6

Molecular Weight

343.76 g/mol

IUPAC Name

diethyl 2-[(1R)-1-(4-chlorophenyl)-2-nitroethyl]propanedioate

InChI

InChI=1S/C15H18ClNO6/c1-3-22-14(18)13(15(19)23-4-2)12(9-17(20)21)10-5-7-11(16)8-6-10/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m0/s1

InChI Key

QHPVJVKAOBSUKV-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=C(C=C1)Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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